

# experimental verification of the predicted spectroscopic data for 2-Ethoxypropene

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## Compound of Interest

Compound Name: **2-Ethoxypropene**

Cat. No.: **B049133**

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## Spectroscopic Showdown: 2-Ethoxypropene Under the Analytical Lens

A Comparative Guide to Predicted and Experimental Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals

In the meticulous world of chemical research and drug development, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques form the cornerstone of this analytical process, providing a detailed fingerprint of a compound's structure. This guide presents a comprehensive comparison of predicted and experimentally verified spectroscopic data for **2-Ethoxypropene** (CAS No. 926-66-9), a valuable enol ether in organic synthesis. By juxtaposing theoretical predictions with empirical evidence from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to provide researchers with a robust dataset for the confident identification of this compound.

## At a Glance: Spectroscopic Data Summary

The following tables provide a concise summary of the predicted and experimental spectroscopic data for **2-Ethoxypropene**.

Table 1: <sup>1</sup>H NMR Data Comparison (Predicted vs. Experimental)

Proton Assignment	Predicted Chemical Shift (ppm)	Experimental Chemical Shift (ppm)	Predicted Multiplicity	Experimental Multiplicity
=CH <sub>2</sub> (vinylic)	3.9 - 4.2	~3.98	Singlet	Singlet
-O-CH <sub>2</sub> - (ethoxy)	3.7 - 3.9	~3.85	Quartet	Quartet
-CH <sub>3</sub> (vinylic)	1.8 - 2.0	~1.95	Singlet	Singlet
-CH <sub>3</sub> (ethoxy)	1.2 - 1.4	~1.30	Triplet	Triplet

Table 2: <sup>13</sup>C NMR Data Comparison (Predicted vs. Experimental)

Carbon Assignment	Predicted Chemical Shift (ppm)	Experimental Chemical Shift (ppm)
=C< (vinylic, quaternary)	155 - 160	~157.8
=CH <sub>2</sub> (vinylic)	80 - 85	~83.5
-O-CH <sub>2</sub> - (ethoxy)	60 - 65	~63.2
-CH <sub>3</sub> (vinylic)	20 - 25	~21.0
-CH <sub>3</sub> (ethoxy)	14 - 16	~15.1

Table 3: Key IR Absorption Bands (Predicted vs. Experimental)

Functional Group Vibration	Predicted Wavenumber (cm <sup>-1</sup> )	Experimental Wavenumber (cm <sup>-1</sup> )	Intensity
C=C Stretch (alkene)	1640 - 1680	~1650	Medium
C-O-C Stretch (ether)	1050 - 1150	~1100	Strong
=C-H Stretch (vinylic)	3000 - 3100	~3050	Medium
C-H Stretch (aliphatic)	2850 - 3000	~2980, 2930, 2870	Strong

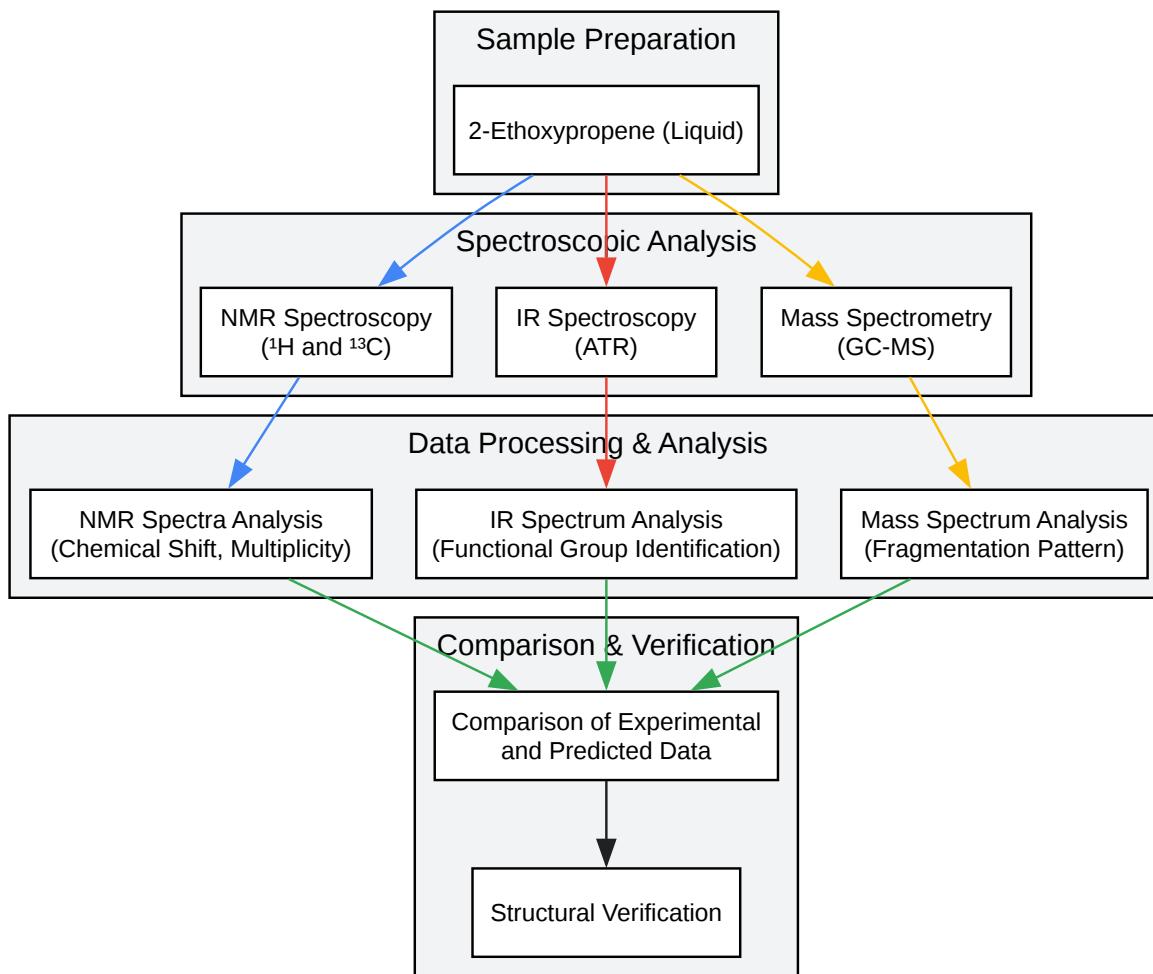
Table 4: Mass Spectrometry Fragmentation (Predicted vs. Experimental)

m/z	Predicted Fragment Ion	Experimental Fragment Ion	Relative Abundance
86	$[M]^+$ (Molecular Ion)	86	Moderate
71	$[M - CH_3]^+$	71	Strong
58	$[M - C_2H_4]^+$	58	Moderate
43	$[C_3H_7]^+$ or $[CH_3CO]^+$	43	High
29	$[C_2H_5]^+$	29	Moderate

## Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Ethoxypropene**.

## Experimental Workflow for 2-Ethoxypropene Analysis

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Caption: Spectroscopic analysis workflow for **2-Ethoxypropene**.

## Detailed Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as **2-Ethoxypropene**. Instrument parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **2-Ethoxypropene** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , ~0.75 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- $^1\text{H}$  NMR Spectroscopy: The  $^1\text{H}$  NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Spectroscopy: The  $^{13}\text{C}$  NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.

## Infrared (IR) Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop of neat **2-Ethoxypropene** is placed directly onto the ATR crystal.
- Data Acquisition: The IR spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system, which separates the compound from any impurities. A dilute solution of **2-Ethoxypropene** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.
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